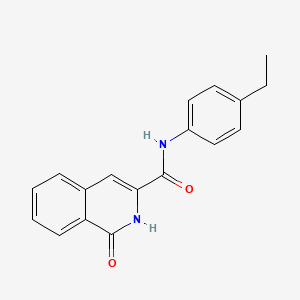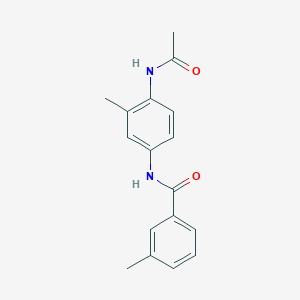
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CPP-115, is a small molecule drug that belongs to the class of GABA aminotransferase inhibitors. It has been studied for its potential use in treating various neurological disorders such as epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide increases the levels of GABA in the brain, leading to a decrease in neuronal activity. This decrease in neuronal activity can help in the treatment of various neurological disorders.
Biochemical and Physiological Effects
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity. It has also been shown to increase the levels of other neurotransmitters such as dopamine and serotonin, which can help in the treatment of addiction and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its specificity for GABA aminotransferase. This specificity allows for the selective inhibition of this enzyme, leading to an increase in GABA levels. However, one of the limitations of using N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide is its low solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide. One direction is to study its potential use in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to develop more efficient synthesis methods for N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide to increase its purity and yield. Additionally, the development of more soluble forms of N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide can help in its administration in lab experiments.
Conclusion
In conclusion, N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide is a small molecule drug that has shown potential in the treatment of various neurological disorders. Its ability to increase the levels of GABA in the brain can help in the treatment of epilepsy, addiction, and anxiety. Further research is needed to fully understand its mechanism of action and potential use in the treatment of other neurological disorders.
Métodos De Síntesis
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide can be synthesized using a multi-step process. Firstly, 2-oxopyrrolidine-1-acetic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclopropylamine to form the desired product, N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide. The purity of the product can be increased using various purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide has been extensively studied for its potential use in treating various neurological disorders. It has been shown to increase the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. This increase in GABA levels leads to a decrease in neuronal activity, which can help in the treatment of epilepsy, addiction, and anxiety.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8(10-7-3-4-7)6-11-5-1-2-9(11)13/h7H,1-6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAOISXTTBWYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)





![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)
